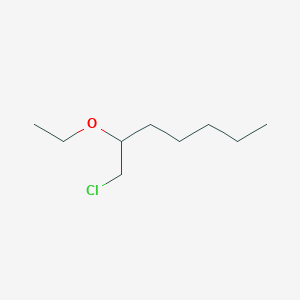
1-Chloro-2-ethoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethoxyheptane is an organic compound with the molecular formula C₉H₁₉ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyheptane can be synthesized through the reaction of 1-chloroheptane with sodium ethoxide in an appropriate solvent. The reaction typically proceeds under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{C}7\text{H}{15}\text{Cl} + \text{NaOEt} \rightarrow \text{C}9\text{H}{19}\text{ClO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethoxyheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 2-ethoxyheptanol, 2-ethoxyheptanamine.
Oxidation: 2-ethoxyheptanal, 2-ethoxyheptanoic acid.
Reduction: 2-ethoxyheptane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethoxyheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated ethers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-2-ethoxyheptane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-ethoxyethane: Shorter carbon chain, leading to different physical and chemical properties.
1-Chloro-2-ethoxyhexane: One carbon less in the chain, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-ethoxyheptane is unique due to its specific combination of a chlorine atom and an ethoxy group on a heptane backbone
Eigenschaften
CAS-Nummer |
656820-35-8 |
|---|---|
Molekularformel |
C9H19ClO |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
1-chloro-2-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-7-9(8-10)11-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ILFLZRZKXGYOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


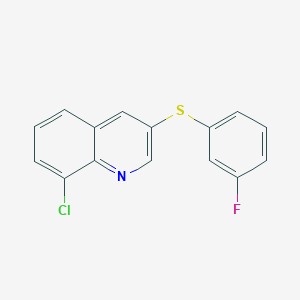

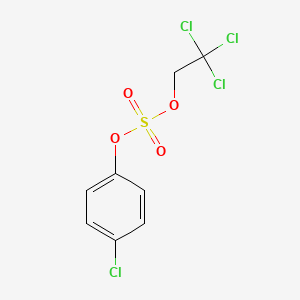

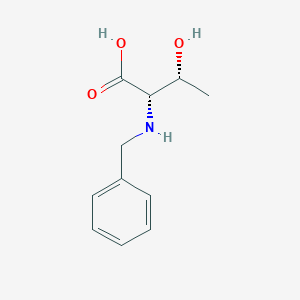
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
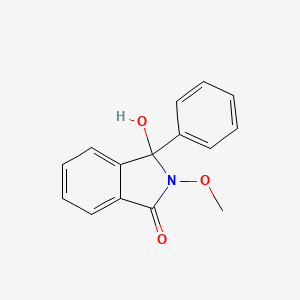
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
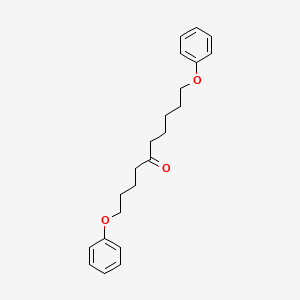
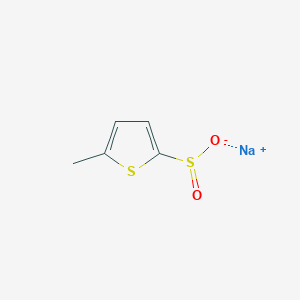
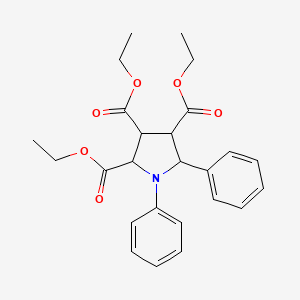
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
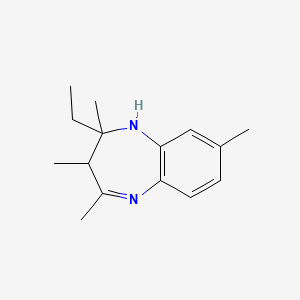
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
